molecular formula C12H11O2P B159298 Diphenylphosphinic acid CAS No. 1707-03-5

Diphenylphosphinic acid

Cat. No.: B159298
CAS No.: 1707-03-5
M. Wt: 218.19 g/mol
InChI Key: BEQVQKJCLJBTKZ-UHFFFAOYSA-N
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Description

Diphenylphosphinic acid (C₁₂H₁₁O₂P, molecular weight 218.19 g/mol) is an organophosphorus compound characterized by a phosphorus atom bonded to two phenyl groups, one hydroxyl (-OH) group, and one oxygen atom in a P=O configuration . It has a melting point of 193–196°C and a pKa of 2.30, making it a moderately strong Brønsted acid . The compound is widely used as a catalyst in multicomponent reactions (e.g., Kabachnik-Fields reactions) and as a ligand in palladium-catalyzed processes due to its unique balance of acidity and steric bulk .

Preparation Methods

Reaction of Oxazolinyl Derivatives with Diphenyl Phosphinyl Chloride

A patent-pending method (CN102351898A) describes a low-yield but mechanistically intriguing synthesis using oxazolinyl phenol or aniline derivatives .

Reaction Mechanism

The process involves the reaction of 2-[(4R/S)-4,5-dihydro-4-R-2-oxazolinyl] phenol/aniline with diphenyl phosphinyl chloride [(Ph)2_2POCl] in anhydrous toluene and triethylamine. Trace water induces partial hydrolysis of (Ph)2_2POCl, forming DPPA .

Synthesis Steps

  • Reflux Conditions : The reactants are heated under reflux for 48 hours in dry toluene.

  • Workup : The mixture is filtered hot, and the solvent is evaporated under reduced pressure.

  • Chromatography : The residue is purified via column chromatography using petroleum ether/dichloromethane (1:9), yielding DPPA in ~5% yield .

Challenges and Limitations

The low yield is attributed to competing side reactions and the sensitivity of the intermediate to moisture. Despite this, the method is notable for its one-step synthesis from functionalized oxazolinyl precursors.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Purification Reference
Hydrolysis of (Ph)2_2POClNaOH, HClAqueous, room temperatureUnreportedRecrystallization (ethanol)
Oxazolinyl derivative reactionOxazolinyl phenol/aniline, (Ph)2_2POClReflux (48h), anhydrous~5%Column chromatography
P4_4O10_{10} and phenolP4_4O10_{10}, phenolExothermic reactionUnreportedDehydration

Key Observations

  • Efficiency : The hydrolysis of (Ph)2_2POCl is more practical for large-scale synthesis due to straightforward conditions.

  • Novelty : The oxazolinyl route offers a unique pathway but suffers from impractical yields.

  • Purity : Recrystallization from ethanol (Method 1) produces higher-purity DPPA compared to chromatographic methods (Method 2).

Historical and Alternative Context

Early syntheses of DPPA involved Friedel-Crafts reactions in ionic liquids and thermal oxidative deamination of aliphatic amines . These methods, while historically significant, have been supplanted by more efficient hydrolytic approaches.

Chemical Reactions Analysis

Types of Reactions: Diphenylphosphinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Catalytic Applications

1.1 Synthesis of Bidentate Ligands
DPPA is commonly utilized as a reagent in the synthesis of bidentate ligands. These ligands play a crucial role in coordination chemistry, particularly in the formation of metal complexes used for catalysis. The ability of DPPA to form stable complexes enhances the efficiency of various catalytic reactions .

1.2 Organophosphorus Compounds
DPPA serves as an important precursor for synthesizing organophosphorus compounds. Its derivatives are employed in diverse catalytic processes, including cross-coupling reactions and asymmetric synthesis, which are vital in pharmaceutical chemistry .

Material Science

2.1 Polymer Chemistry
In polymer science, DPPA is utilized to modify the properties of polymers through phosphination reactions. The introduction of phosphorus into polymer matrices can enhance flame retardancy and thermal stability, making DPPA valuable in developing advanced materials .

2.2 Dendritic Structures
DPPA has been explored for synthesizing dendritic structures that exhibit unique properties due to their branched architecture. These structures are significant in drug delivery systems and nanotechnology applications .

Spectroscopic Studies

3.1 Proton-Transfer Salts
Recent studies have highlighted the formation of proton-transfer salts between DPPA and various amines, such as substituted pyridines. These salts exhibit interesting structural and spectroscopic properties, which can be analyzed using techniques like X-ray crystallography and NMR spectroscopy. For instance, three new diphenylphosphinate salts were synthesized and characterized, revealing insights into their molecular interactions and stability .

Case Study 1: Synthesis and Characterization of Proton-Transfer Salts

A study published in Acta Crystallographica detailed the synthesis of three proton-transfer salts from DPPA and substituted 2-aminopyridines. The research utilized FT-IR and NMR spectroscopy alongside X-ray crystallography to elucidate the structural characteristics of these compounds. The findings indicated strong hydrogen-bonding interactions that contribute to the stability of these salts .

Case Study 2: Catalytic Performance Enhancement

In an investigation focusing on catalytic applications, DPPA was employed as an additive to improve reaction selectivity and activity in metal-catalyzed processes. The study demonstrated that incorporating DPPA significantly enhanced the efficiency of various catalytic reactions, showcasing its potential as a valuable reagent in synthetic chemistry .

Data Tables

Application AreaSpecific UseKey Findings/Notes
CatalysisSynthesis of bidentate ligandsEnhances metal complex formation
Material ScienceFlame retardancy in polymersImproves thermal stability
Dendritic StructuresDevelopment of drug delivery systemsUnique properties due to branched architecture
Spectroscopic StudiesProton-transfer salts with aminesRevealed strong hydrogen-bonding interactions

Mechanism of Action

The mechanism of action of diphenylphosphinic acid in catalytic reactions involves its ability to donate and accept electrons, facilitating various chemical transformations. In the Kabachnik-Fields reaction, for example, this compound acts as a catalyst by coordinating with the reactants, thereby lowering the activation energy and increasing the reaction rate .

Comparison with Similar Compounds

Phosphonic Acids

Phosphonic acids (R-PO(OH)₂) differ structurally from diphenylphosphinic acid by having two -OH groups attached to phosphorus. This difference grants phosphonic acids greater versatility in metal coordination, enabling applications in materials science and catalysis. For example, phosphonic acids form stable metal-organic frameworks (MOFs), whereas this compound’s single -OH group limits its coordination ability. However, this compound’s aryl substituents enhance thermal stability and steric hindrance, favoring selective catalysis in reactions like α-aminophosphonate synthesis .

Key Data:

Property This compound Phosphonic Acids (e.g., Phenylphosphonic Acid)
Structure (Ph)₂P(O)OH R-PO(OH)₂
pKa 2.30 ~1.5–2.5 (varies with R)
Coordination Sites 1 (-OH) 2 (-OH)
Thermal Stability High (aryl substituents) Moderate to High

Other Phosphinic Acids

This compound’s catalytic performance surpasses that of alkyl-substituted phosphinic acids (e.g., diethylphosphinic acid, pKa ~3.7) due to its lower pKa and aryl groups, which stabilize transition states via π-π interactions . For instance, in the Kabachnik-Fields reaction, this compound achieves yields up to 90% under optimized conditions, whereas diethylphosphinic acid requires harsher conditions for comparable results .

Example Reaction Efficiency:

Catalyst Reaction Yield (%) Optimal Conditions (Temp, Time)
This compound 90–93 40°C, 30 min
Diethylphosphinic Acid ~70–80 60°C, 60 min

Phosphoric Acid (H₃PO₄)

Phosphoric acid (pKa 2.15) is slightly more acidic than this compound (pKa 2.30) but lacks organic substituents. This makes phosphoric acid less effective in reactions requiring steric stabilization or hydrophobic environments. For example, in asymmetric hydrophosphinylation, this compound’s phenyl groups facilitate chiral induction, whereas phosphoric acid leads to racemic mixtures .

Sulfonic and Carboxylic Acids

Compared to stronger Brønsted acids like camphorsulfonic acid (CSA, pKa ~1.0), this compound’s moderate acidity minimizes side reactions (e.g., decomposition) while maintaining catalytic efficiency. In phenol additions to α,β-unsaturated carbonyls, this compound provides superior yields (75–85%) to benzoic acid (pKa 4.2, yields ~50–60%) .

Substituent Effects and Reactivity

  • Aryl vs. Alkyl Groups: The phenyl groups in this compound increase steric bulk, slowing hydrolysis compared to alkylphosphinic acids (e.g., hydrolysis of diphenyltrifluoromethylphosphine yields this compound, while alkyl analogs decompose rapidly) .
  • Electron-Withdrawing Groups: Substituted aryl aldehydes (e.g., 4-nitrobenzaldehyde) enhance electrophilicity in Kabachnik-Fields reactions, synergizing with this compound’s acidity to achieve >90% yields .

Biological Activity

Diphenylphosphinic acid (DPPA) is an organophosphorus compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula C12H13O2PC_{12}H_{13}O_2P and is characterized by a phosphorus atom bonded to two phenyl groups and a hydroxyl group. Its structure allows it to participate in various chemical reactions, making it a valuable compound in both organic synthesis and biological applications.

Synthesis of this compound

The synthesis of DPPA can be achieved through several methods, including:

  • Direct Esterification : Utilizing microwave-assisted techniques to enhance reaction efficiency.
  • Nucleophilic Substitution : Reacting chlorodiphenylphosphine with alcohols in the presence of bases such as triethylamine.

These methods have been optimized to yield high purity and efficiency, with yields reported between 21% and 81% depending on the conditions used .

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study highlighted its effectiveness as an inhibitor of cancer cell proliferation, particularly in estrogen receptor-positive breast cancer cells (MCF-7). The mechanism involves the formation of DNA adducts that hinder DNA repair processes, leading to selective toxicity towards cancer cells expressing estrogen receptors .

2. Enzyme Inhibition

DPPA has been shown to inhibit various enzymes, including angiotensin-converting enzyme (ACE), which plays a crucial role in hypertension. The inhibition of ACE by DPPA analogs suggests potential applications in treating cardiovascular diseases .

3. Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Its efficacy has been tested against bacterial strains, indicating potential use as an antimicrobial agent in clinical settings .

Research Findings

Recent studies have focused on optimizing the catalytic properties of DPPA in synthesizing α-aminophosphonates, which are important in medicinal chemistry due to their biological relevance. The optimization process involved statistical analysis confirming high yields (up to 90%) when using DPPA as a catalyst under eco-friendly conditions .

Case Study 1: Synthesis Optimization

A factorial design experiment was conducted to optimize the synthesis of α-aminophosphonates using DPPA. The study revealed that reaction time and temperature significantly influenced yield, with optimal conditions yielding products with high chemical yields .

FactorOptimal Value
Catalyst Amount10 mol%
Reaction Time6 hours
TemperatureRoom Temp

Case Study 2: Antitumor Mechanism

In vitro studies demonstrated that DPPA derivatives selectively targeted ER-positive breast cancer cells by forming stable DNA adducts that inhibited cell proliferation. This selectivity underscores the potential for developing targeted therapies using DPPA derivatives .

Properties

IUPAC Name

diphenylphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11O2P/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQVQKJCLJBTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70168929
Record name Phosphinic acid, diphenyl-
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Molecular Weight

218.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707-03-5
Record name Diphenylphosphinic acid
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Record name Diphenylphosphinic acid
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Record name Diphenylphosphinic acid
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Record name DIPHENYLPHOSPHINIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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